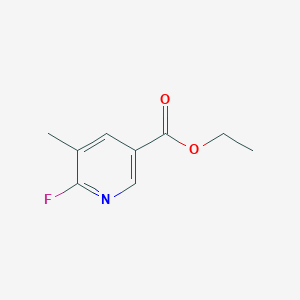Ethyl 6-fluoro-5-methylnicotinate
CAS No.:
Cat. No.: VC17470076
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10FNO2 |
|---|---|
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | ethyl 6-fluoro-5-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | PQFRESAKJGZALF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 6-fluoro-5-methylnicotinate belongs to the class of nicotinic acid esters, with the systematic IUPAC name ethyl 6-fluoro-5-methylpyridine-3-carboxylate. Its molecular formula is , yielding a molecular weight of 183.18 g/mol. The pyridine ring’s substitution pattern confers distinct electronic properties: the fluorine atom at position 6 enhances electrophilicity, while the methyl group at position 5 introduces steric hindrance. The ethyl ester moiety at position 3 contributes to the compound’s lipophilicity, influencing its solubility and reactivity.
Key physicochemical properties include:
-
Boiling Point: Estimated at 250–270°C (typical for aromatic esters).
-
Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) due to the ester group, with limited aqueous solubility.
-
LogP: Predicted to be ~1.8–2.2, indicating moderate lipophilicity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 6-fluoro-5-methylnicotinate typically involves esterification of the corresponding carboxylic acid precursor, 6-fluoro-5-methylnicotinic acid, with ethanol under acidic conditions. A general protocol includes:
-
Acid-Catalyzed Esterification: Reacting 6-fluoro-5-methylnicotinic acid with excess ethanol in the presence of concentrated sulfuric acid at reflux (80–100°C) for 6–12 hours .
-
Work-Up: Neutralization with a base (e.g., sodium bicarbonate), followed by extraction with dichloromethane and solvent evaporation.
-
Purification: Distillation or recrystallization to isolate the pure ester.
Alternative methods may employ continuous flow chemistry for industrial-scale production, optimizing reaction time and yield .
Industrial Optimization
In industrial settings, automation and process intensification techniques are critical. For example, microwave-assisted synthesis reduces reaction times, while catalytic esterification using immobilized enzymes (e.g., lipases) offers greener alternatives to acid catalysis .
Chemical Reactivity and Functionalization
Reaction Pathways
The compound undergoes characteristic reactions of esters and fluorinated aromatics:
-
Hydrolysis: Under basic or acidic conditions, the ethyl ester hydrolyzes to 6-fluoro-5-methylnicotinic acid.
-
Nucleophilic Substitution: The fluorine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine ring .
-
Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, yielding 6-fluoro-5-methyl-3-pyridinemethanol.
Stability Considerations
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Ethyl 6-fluoro-5-methylnicotinate serves as a precursor in the synthesis of bioactive molecules. For example:
-
Anticancer Agents: Fluoropyridines are intermediates in drugs targeting kinase pathways .
-
Neurological Therapeutics: Nicotinic acid derivatives are explored as potassium channel (K7) openers for pain and epilepsy .
Structure-Activity Relationships (SAR)
-
The fluorine atom improves metabolic stability and binding affinity to target proteins.
-
The methyl group modulates steric interactions, potentially reducing off-target effects.
-
The ethyl ester enhances membrane permeability, acting as a prodrug moiety .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| Ethyl nicotinate | Lacks fluorine and methyl groups | Topical analgesics |
| 6-Fluoronictotinic acid | Carboxylic acid instead of ester | Metal chelation, enzyme inhibition |
| Retigabine | Triaminoaryl scaffold (discontinued) | K7 channel opener |
The unique substitution pattern of ethyl 6-fluoro-5-methylnicotinate balances electronic and steric effects, making it superior in contexts requiring targeted reactivity .
Future Directions and Research Opportunities
-
Prodrug Development: Leveraging the ethyl ester for controlled drug release.
-
Targeted Fluorination: Exploring late-stage fluorination to optimize synthesis.
-
Computational Modeling: Predicting bioactivity and toxicity profiles in silico.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume